2-Nitro-5-piperidinoaniline
Description
Significance and Research Context of Substituted Aromatic Nitro Compounds
Substituted aromatic nitro compounds are crucial intermediates in organic synthesis. The nitro group is a strong electron-withdrawing group, a characteristic that deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. ibm.com This property is harnessed in the synthesis of numerous complex organic molecules, including pharmaceuticals, dyes, and agrochemicals. nih.gov
Furthermore, the inherent asymmetry in the electronic distribution of many substituted nitroaromatics, often featuring electron-donating and electron-withdrawing groups, makes them prime candidates for applications in nonlinear optics (NLO). nih.govresearchgate.net These materials are essential for technologies such as optical data storage, image processing, and optical switching. nih.gov The presence of both a nitro group and an amino group, as in the case of 2-Nitro-5-piperidinoaniline, suggests a "push-pull" system that is often associated with significant NLO properties.
Overview of Key Research Areas Pertaining to this compound
While specific studies on this compound are not found, research on analogous compounds such as 2-cyclooctylamino-5-nitropyridine (COANP) and other nitroaniline derivatives highlights several key areas of investigation:
Synthesis and Crystal Structure: The synthesis of such compounds often involves nucleophilic aromatic substitution reactions. researchgate.netacs.org Elucidation of the single-crystal X-ray structure is critical to understanding the molecule's conformation, intermolecular interactions (like hydrogen bonding), and how these features influence its bulk properties. nih.gov
Spectroscopic Analysis: Techniques like FT-IR, UV-Vis, and NMR spectroscopy are routinely used to confirm the molecular structure and study the electronic transitions. researchgate.net
Nonlinear Optical (NLO) Properties: A primary focus for this class of compounds is the investigation of their second and third-order NLO properties. ibm.commdpi.com This involves measuring hyperpolarizability to assess their potential for applications like frequency doubling.
Thermal Analysis: Thermal stability is a crucial parameter for practical applications. Techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are employed to determine melting points and decomposition temperatures.
Methodological Approaches Employed in this compound Investigation
The investigation of a new compound like this compound would follow a well-established set of methodological approaches to fully characterize its properties.
Synthesis: The synthesis would likely involve the reaction of a precursor like 1-chloro-2-nitro-4-aminobenzene with piperidine (B6355638), or a similar nucleophilic substitution strategy. The resulting product would be purified using techniques such as recrystallization or column chromatography.
Structural Characterization:
Single-Crystal X-ray Diffraction: This is the definitive method for determining the three-dimensional arrangement of atoms and molecules in a crystal. It provides precise data on bond lengths, bond angles, and intermolecular interactions.
Spectroscopy:
FT-IR and FT-Raman: To identify the characteristic vibrational modes of the functional groups present (e.g., N-H, C-H, N-O bonds).
¹H and ¹³C NMR: To elucidate the connectivity of atoms in the molecule.
UV-Vis Spectroscopy: To study the electronic absorption properties and determine the optical transparency window.
Thermal Analysis:
TGA/DTA: To assess the thermal stability and identify phase transitions.
NLO Property Measurement:
Kurtz-Perry Powder Technique: A common method to screen for second-harmonic generation (SHG) efficiency in powder samples.
Given the lack of specific data for this compound, the following tables present hypothetical data based on typical findings for similar substituted nitroaniline compounds.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 14.789 |
| β (°) | 105.2 |
| Volume (ų) | 1223.4 |
Hypothetical Spectroscopic Data for this compound
| Technique | Key Observations (Wavenumber cm⁻¹ / Wavelength nm) |
|---|---|
| FT-IR (cm⁻¹) | ~3400-3300 (N-H stretching), ~1580 & ~1340 (NO₂ stretching) |
| UV-Vis (nm) | λ_max ~ 400 nm (indicative of a charge-transfer band) |
Structure
3D Structure
Properties
IUPAC Name |
2-nitro-5-piperidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-10-8-9(4-5-11(10)14(15)16)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNKEFOSUQUFCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427673 | |
| Record name | 2-nitro-5-piperidinoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54997-99-8 | |
| Record name | 2-nitro-5-piperidinoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Reaction Mechanisms and Kinetics of 2 Nitro 5 Piperidinoaniline Transformations
Mechanistic Studies of Nucleophilic Substitution on Aromatic Nitro Systems
Nucleophilic aromatic substitution on nitro-activated systems generally proceeds via a multi-step mechanism. Unlike SN1 and SN2 reactions common in aliphatic chemistry, the SNAr pathway involves the formation of a distinct intermediate species. Computational and experimental studies have provided a detailed picture of this reaction coordinate. researchgate.net
Detailed Analysis of Piperidinolysis Mechanisms
The reaction of an appropriately substituted nitroaniline derivative (e.g., a halo-nitroaniline) with piperidine (B6355638) follows the well-established two-step addition-elimination mechanism. nih.gov
Nucleophilic Addition: The reaction initiates with the attack of the nucleophilic piperidine on the electron-deficient carbon atom of the aromatic ring that bears the leaving group. This step is typically slower than the subsequent elimination step and often rate-determining. The attack results in the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. wikipedia.orgresearchgate.net The strong electron-withdrawing nitro group is essential for stabilizing the negative charge of this intermediate through resonance, thereby facilitating its formation. researchgate.net
Elimination: The aromaticity of the ring is restored in the second step, which involves the departure of the leaving group (e.g., a halide ion). This step is generally fast, as it leads to the stable, neutral aromatic product, 2-nitro-5-piperidinoaniline.
Examination of Intermediate Complexes and Transition States
The reaction pathway involves two principal transition states:
First Transition State (TS1): This state occurs between the reactants and the Meisenheimer complex. Its energy determines the activation barrier for the initial nucleophilic attack. Factors that stabilize this transition state, such as the strong electron-withdrawing nature of the nitro group, will lower the activation energy and increase the reaction rate. researchgate.net
Second Transition State (TS2): This state lies between the Meisenheimer complex and the final products. It corresponds to the energy barrier for the expulsion of the leaving group. Typically, the energy of TS2 is lower than that of TS1, making the initial addition the rate-limiting step. researchgate.net
Computational studies, such as those using Density Functional Theory (DFT), have been instrumental in modeling the geometries and energies of these intermediates and transition states, providing deeper insight into the reaction coordinate. researchgate.net
Kinetic Investigations of this compound Reactions
Kinetic studies are essential for elucidating reaction mechanisms and quantifying the influence of various parameters on the reaction rate.
Determination of Rate Constants and Reaction Orders
The rate law can often be expressed as: Rate = k_obs[Substrate] where k_obs is the pseudo-first-order rate constant. The second-order rate constant, k_A, can be determined from the relationship between k_obs and the concentration of piperidine.
Table 1: Representative Second-Order Rate Constants for SNAr Reactions with Piperidine This table presents data for analogous SNAr reactions to illustrate typical kinetic values.
| Aromatic Substrate | Solvent | Temperature (°C) | kA (L mol-1 s-1) |
|---|---|---|---|
| 2,4-Dinitrochlorobenzene | Methanol | 25 | 4.5 x 10-3 |
| 2,4-Dinitrochlorobenzene | Benzene (B151609) | 25 | 1.1 x 10-4 |
| 2-Methoxy-3-nitropyridine | Water | 20 | 1.32 x 10-2 |
| 2-Methoxy-5-nitropyridine | Water | 20 | 5.01 x 10-4 |
Data compiled from representative literature on SNAr kinetics. researchgate.netresearchgate.netrsc.org
Catalytic Effects in Aromatic Nucleophilic Substitutions
Base catalysis is a prominent feature in many SNAr reactions, especially those involving amine nucleophiles like piperidine. rsc.orgnih.govresearchgate.net The reaction rate often increases with increasing piperidine concentration beyond a first-order dependence, indicating that a second molecule of piperidine is involved in the rate-determining step. nih.gov
The rate constant k_A can often be dissected into uncatalyzed (k') and base-catalyzed (k'') components: k_A = k' + k''[Piperidine]
Table 3: Example of Catalytic Effect on Observed Rate Constants This table presents hypothetical data to illustrate the principle of base catalysis by an amine in an SNAr reaction.
| [Piperidine] (mol L-1) | kobs (s-1) |
|---|---|
| 0.05 | 2.5 x 10-4 |
| 0.10 | 5.5 x 10-4 |
| 0.15 | 9.0 x 10-4 |
| 0.20 | 1.3 x 10-3 |
Quantitative Structure-Activity Relationships (QSAR) in Reaction Kinetics
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that seek to correlate the chemical structure of a compound with its biological activity or, in the context of chemical reactions, its reactivity. fiveable.meijnrd.org In the realm of reaction kinetics, QSAR studies aim to predict the rate of a chemical transformation based on the physicochemical properties of the reactants. For a molecule like this compound, QSAR can provide valuable insights into how its structural features influence the kinetics of its transformations, such as nucleophilic aromatic substitution or oxidation.
The fundamental principle of QSAR is that the structure of a molecule dictates its properties and, consequently, its reactivity. fiveable.me By quantifying various structural descriptors, it is possible to build a predictive model. These descriptors generally fall into three main categories:
Electronic Descriptors: These quantify the electronic properties of the molecule, such as the distribution of electrons and the ability to donate or accept electrons. For aromatic compounds like aniline (B41778) derivatives, Hammett constants (σ) are classic electronic descriptors that reflect the electron-donating or electron-withdrawing nature of substituents on the aromatic ring. nih.gov Other quantum chemical parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also frequently employed. nih.gov In the case of this compound, the strongly electron-withdrawing nitro group (-NO2) and the electron-donating piperidino group significantly influence the electron density of the aniline ring, which in turn affects its reactivity.
Steric Descriptors: These parameters account for the size and shape of the molecule or its substituents. Steric hindrance can play a crucial role in reaction kinetics by impeding the approach of a reactant to the reaction center. Descriptors such as Taft's steric parameter (Es), molar refractivity (MR), and van der Waals volume help to quantify these effects. The piperidino group in this compound, being a bulky substituent, can be expected to exert a significant steric influence on reactions involving the adjacent amino group or the aromatic ring.
Hydrophobic (Lipophilic) Descriptors: These describe the affinity of a molecule for a nonpolar environment. The logarithm of the octanol-water partition coefficient (logP) is the most common descriptor for hydrophobicity. While more traditionally associated with pharmacokinetic QSAR, hydrophobicity can also influence reaction kinetics in multiphase systems or when the solvent environment plays a critical role.
A hypothetical QSAR study on the kinetics of a transformation of this compound could involve synthesizing a series of derivatives with varying substituents and measuring their reaction rates. The resulting kinetic data would then be correlated with the calculated molecular descriptors to generate a QSAR model.
For instance, in a nucleophilic aromatic substitution reaction where the nitro group is displaced, the rate of reaction would be highly dependent on the electronic effects of the other substituents. A simplified, hypothetical QSAR model for such a reaction might take the following linear form:
log(k) = c₀ + c₁σ + c₂Eₛ + c₃logP
Where:
log(k) is the logarithm of the reaction rate constant.
σ, Eₛ, and logP are the electronic, steric, and hydrophobic parameters, respectively.
c₀, c₁, c₂, and c₃ are coefficients determined by regression analysis of the experimental data.
The following interactive table illustrates hypothetical data for a series of aniline derivatives in a given reaction, showcasing the relationship between their structural parameters and observed reactivity.
| Compound | Substituent (R) | Hammett Constant (σ) | Steric Parameter (Es) | logP | log(k) |
|---|---|---|---|---|---|
| 1 | -H | 0.00 | 0.00 | 0.90 | -2.50 |
| This compound | -piperidino | -0.83 | -1.10 | 2.50 | -1.80 |
| 3 | -Cl | 0.37 | -0.97 | 1.40 | -2.10 |
| 4 | -CH3 | -0.17 | -1.24 | 1.50 | -2.80 |
| 5 | -OCH3 | -0.27 | -0.55 | 1.30 | -3.00 |
This table demonstrates how variations in electronic, steric, and hydrophobic properties across a series of compounds could correlate with their reaction kinetics. In a real research scenario, a larger and more diverse set of compounds would be necessary to build a statistically robust and predictive QSAR model. Such models are invaluable tools in physical organic chemistry and medicinal chemistry for understanding reaction mechanisms and for the rational design of molecules with desired reactivity. fiveable.me
Spectroscopic and Structural Characterization of 2 Nitro 5 Piperidinoaniline
Vibrational Spectroscopy Applications (Infrared and Raman)
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations of a compound. nist.govnist.gov These methods are based on the principle that molecules absorb radiation at specific frequencies corresponding to their characteristic vibrational modes. nist.gov For 2-Nitro-5-piperidinoaniline, the spectra are expected to exhibit distinct bands corresponding to the vibrations of the nitro group, the primary amine, the tertiary amine within the piperidine (B6355638) ring, and the aromatic ring system.
While a specific, experimentally verified spectrum for this compound is not widely published, the expected vibrational frequencies can be reliably predicted by analyzing the spectra of analogous compounds. Key vibrational modes for the distinct functional moieties of this compound are detailed below.
Amino (NH₂) Group Vibrations: The primary aromatic amine group is characterized by symmetric and asymmetric N-H stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region. The N-H bending (scissoring) mode usually appears around 1600-1650 cm⁻¹.
Nitro (NO₂) Group Vibrations: The nitro group is readily identified by its strong asymmetric and symmetric stretching vibrations. The asymmetric stretch (ν_as(NO₂)) is typically found in the 1500-1570 cm⁻¹ range, while the symmetric stretch (ν_s(NO₂)) appears between 1300-1370 cm⁻¹.
Piperidine Ring Vibrations: The piperidine ring will show characteristic C-H stretching vibrations just below 3000 cm⁻¹. The C-N stretching of the tertiary amine is expected in the 1100-1250 cm⁻¹ region.
Aromatic Ring Vibrations: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. C=C stretching vibrations within the benzene (B151609) ring appear in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic and appear at lower frequencies.
The following table presents typical vibrational frequencies for functional groups present in this compound, based on data from related molecules.
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |
| Asymmetric N-H Stretch | Primary Aromatic Amine | 3400 - 3500 |
| Symmetric N-H Stretch | Primary Aromatic Amine | 3300 - 3400 |
| N-H Scissoring | Primary Aromatic Amine | 1600 - 1650 |
| Asymmetric NO₂ Stretch | Nitro Group | 1500 - 1570 |
| Symmetric NO₂ Stretch | Nitro Group | 1300 - 1370 |
| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 |
| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 |
| Aliphatic C-H Stretch | Piperidine Ring | 2850 - 2950 |
| Tertiary Amine C-N Stretch | Piperidine Ring | 1100 - 1250 |
Electronic Spectroscopy for Structural Elucidation (UV-Visible)
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. nih.gov This technique is particularly useful for analyzing compounds with chromophores, such as the nitrobenzene (B124822) system in this compound. chemicalbook.com The aniline (B41778) moiety and the piperidino group act as auxochromes, which can modify the absorption characteristics of the primary chromophore.
The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* and n → π* electronic transitions.
π → π Transitions:* These are high-energy transitions associated with the conjugated π-system of the nitroaromatic ring. They typically result in strong absorption bands. For nitroaniline derivatives, these bands are often observed in the UV region.
n → π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro group or the nitrogen of the amino group) to an anti-bonding π* orbital. These transitions result in weaker absorption bands, often at longer wavelengths than the π → π* transitions.
The presence of the electron-donating amino and piperidino groups in conjugation with the electron-withdrawing nitro group is expected to cause a bathochromic (red) shift in the absorption maxima compared to nitrobenzene itself. This is due to the delocalization of electrons, which reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For comparison, the UV spectrum of 2-amino-5-nitropyridine (B18323) shows a strong absorption maximum around 355 nm. nist.gov A similar absorption profile is anticipated for this compound.
The table below summarizes the expected electronic transitions and their approximate absorption maxima (λ_max) for this compound, based on data from analogous compounds.
| Electronic Transition | Associated Functional Groups | Expected λ_max Range (nm) |
| π → π | Nitroaromatic System | 220 - 280 |
| n → π | Nitro and Amino Groups | 350 - 400 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise molecular structure of a compound in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, ¹H NMR and ¹³C NMR spectroscopy would provide a complete map of the proton and carbon framework.
¹H NMR Spectroscopy: The ¹H NMR spectrum would reveal distinct signals for the protons on the aromatic ring, the amine group, and the piperidine ring.
Aromatic Protons: The three protons on the substituted benzene ring would appear as distinct signals in the aromatic region (typically 6.0-8.5 ppm). Their chemical shifts and coupling patterns (doublets, doublet of doublets) would confirm their positions relative to the electron-withdrawing nitro group and the electron-donating amino and piperidino groups. The proton ortho to the nitro group is expected to be the most downfield.
Amine Protons: The -NH₂ protons would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.
Piperidine Protons: The protons of the piperidine ring would show signals in the aliphatic region (typically 1.5-3.5 ppm). The protons on the carbons adjacent to the nitrogen atom (α-protons) would be further downfield than the other ring protons (β- and γ-protons) due to the deshielding effect of the nitrogen.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.
Aromatic Carbons: Six distinct signals would be expected for the six carbons of the benzene ring. The carbon atom attached to the nitro group (C2) would be significantly deshielded (shifted downfield), as would the carbon attached to the piperidino group (C5). The carbon bearing the amino group (C1) would also show a characteristic chemical shift.
Piperidine Carbons: Three signals would be expected for the piperidine ring carbons due to symmetry. The α-carbons would be the most downfield, followed by the β- and γ-carbons.
The following table provides predicted chemical shift ranges for the different types of protons and carbons in this compound based on general principles and data from related structures like 2-nitroaniline (B44862) and piperidine derivatives. chemicalbook.comchemicalbook.comresearchgate.net
| Atom Type | Position/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Proton | H3, H4, H6 | 6.0 - 8.0 | - |
| Amine Proton | -NH₂ | Broad, variable | - |
| Piperidine Proton | α-CH₂ | 3.0 - 3.5 | 45 - 55 |
| Piperidine Proton | β-CH₂ | 1.6 - 2.0 | 24 - 28 |
| Piperidine Proton | γ-CH₂ | 1.5 - 1.8 | 22 - 26 |
| Aromatic Carbon | C1-C6 | - | 100 - 155 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com It provides precise data on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in the crystal lattice.
A single-crystal X-ray diffraction analysis of this compound would provide unambiguous proof of its molecular structure. The experiment involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This analysis yields the electron density map of the molecule, from which the positions of all non-hydrogen atoms can be determined with high precision.
Key structural parameters that would be determined include:
Bond Lengths and Angles: Precise measurements for all bonds (C-C, C-H, C-N, N-O) and angles, confirming the geometry of the aromatic and piperidine rings.
Molecular Conformation: The dihedral angle between the plane of the nitro group and the aromatic ring, as well as the conformation (e.g., chair) of the piperidine ring. In many nitroaniline structures, the nitro group is slightly twisted out of the plane of the benzene ring due to steric and electronic effects. researchgate.net
Planarity: Confirmation of the planarity of the benzene ring and the geometry of the substituent groups.
While a specific crystal structure for this compound is not publicly available, data from related compounds like 2-chloro-5-nitroaniline (B146338) provides insight into the expected molecular geometry.
The way molecules arrange themselves in a crystal is governed by intermolecular interactions. researchgate.net In the crystal structure of this compound, hydrogen bonding is expected to be a dominant force in directing the crystal packing.
Advanced crystallographic experiments, involving high-resolution X-ray diffraction data collected at low temperatures, can be used to map the electron charge density distribution within the molecule. This technique provides deep insight into the electronic structure and chemical bonding.
By applying multipolar models to the diffraction data, a detailed picture of the charge distribution can be obtained. This allows for:
Quantification of Intermolecular Interactions: The nature of the N-H···O hydrogen bonds can be analyzed by examining the topological properties of the electron density at the bond critical points. This can reveal the strength and electrostatic character of these interactions.
Understanding Electronic Effects: The study can visualize the electron-withdrawing effect of the nitro group and the electron-donating effects of the amino and piperidino groups on the aromatic ring. This is seen through the accumulation and depletion of electron density in different parts of the molecule.
Computational Chemistry and Molecular Modeling of 2 Nitro 5 Piperidinoaniline
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other chemical properties with high accuracy.
Geometric optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule, its equilibrium geometry. For 2-Nitro-5-piperidinoaniline, the key structural features are the planar aniline (B41778) ring, the electron-withdrawing nitro group (-NO₂) at position 2, the primary amino group (-NH₂) at position 1, and the electron-donating piperidino group at position 5.
A critical feature in 2-nitroaniline (B44862) and its derivatives is the formation of a strong intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group. nih.govacs.org This interaction creates a pseudo-six-membered ring, which significantly stabilizes the molecule and enforces a high degree of planarity between the amino and nitro groups relative to the benzene (B151609) ring. researchgate.net DFT calculations on similar molecules, such as 5-methyl-2-nitroaniline, confirm that this hydrogen bond is a dominant factor in determining the molecule's conformation. researchgate.net
The electronic structure is characterized by a "push-pull" system. The amino and piperidino groups are strong electron-donating groups that increase the electron density of the aromatic ring through resonance and inductive effects. Conversely, the nitro group is a powerful electron-withdrawing group. This electronic arrangement leads to significant charge polarization across the molecule, which is crucial for its reactivity and intermolecular interactions. DFT calculations, including electrostatic potential maps for analogous compounds, show an accumulation of negative charge around the nitro group and positive charge near the amino hydrogens. researchgate.net
Table 1: Representative Optimized Geometric Parameters for Substituted 2-Nitroanilines (Based on DFT Calculations)
| Parameter | Typical Calculated Value | Reference Compound(s) |
| C-NH₂ Bond Length | ~1.35 Å | 5-Methyl-2-nitroaniline |
| C-NO₂ Bond Length | ~1.46 Å | 5-Methyl-2-nitroaniline |
| N-O Bond Length (Nitro) | ~1.24 Å | 5-Methyl-2-nitroaniline |
| N-H···O (Intramolecular) | ~1.8 - 2.0 Å | ortho-Nitroaniline |
| Dihedral Angle (NO₂-Ring) | < 5° | 5-Methyl-2-nitroaniline |
DFT is instrumental in modeling the energetic profiles of chemical reactions, allowing for the calculation of energies of reactants, transition states, and products. This helps in determining reaction mechanisms and activation energies. For this compound, several reaction pathways could be computationally investigated.
One such pathway is the catalytic hydrogenation of the nitro group, a common industrial process to produce anilines from nitroaromatics. researchgate.net DFT calculations can model the step-by-step reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group, identifying the transition state energies for each step. researchgate.net
Another relevant reaction is electrophilic aromatic substitution. The activation of the ring by the amino and piperidino groups directs incoming electrophiles to the ortho and para positions relative to them. However, steric hindrance from the piperidino group and the existing nitro group would influence regioselectivity. DFT modeling can predict the relative activation barriers for substitution at different positions on the ring, thus forecasting the most likely products. Studies on related systems, such as the condensation reaction between aniline and nitrobenzene (B124822), have demonstrated the utility of computational methods in elucidating complex reaction mechanisms involving multiple intermediates and transition states. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key concept within DFT that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. The energy and spatial distribution of these orbitals indicate the most likely sites for chemical reactions.
For this compound, the HOMO is expected to be delocalized over the electron-rich portions of the molecule: the aniline ring and the nitrogen atoms of the amino and piperidino groups. researchgate.net This indicates that these are the primary sites for donating electrons in reactions with electrophiles.
Conversely, the LUMO is anticipated to be predominantly localized on the electron-deficient nitro group. ekb.egmdpi.com This localization means the nitro group is the most probable site for accepting electrons, for instance, during nucleophilic attack or chemical reduction.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. mdpi.comnih.gov
Table 2: Representative FMO Energies for Structurally Related Nitroaromatic Compounds (Calculated via DFT)
| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| N-(2-amino-5-methylphenyl) derivative | -5.67 | -0.62 | 5.05 |
| 4,5-bis(4-nitrophenyl)-dihydropyrimidine dione | -7.10 | -3.10 | 4.00 |
| Azo derivative with nitro group | -6.42 | -2.99 | 3.43 |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. These simulations provide detailed information on conformational dynamics, stability, and interactions with the surrounding environment.
While DFT provides a static picture of the lowest energy state, MD simulations reveal the molecule's dynamic behavior at a given temperature. The conformational dynamics of this compound would primarily involve:
Piperidine (B6355638) Ring Pucker: The six-membered piperidine ring typically adopts a chair conformation, which is its most stable form. MD simulations can explore the timescale and energy barrier of the interconversion between the two possible chair conformations, as well as transitions to less stable boat or twist-boat forms. researchgate.netwhiterose.ac.uk
Rotation of Substituents: There is rotational freedom around the C-N bonds connecting the piperidine and nitro groups to the aromatic ring. However, the rotation of the nitro group is significantly restricted by the strong intramolecular hydrogen bond with the adjacent amino group. The piperidino group's rotation would be influenced by steric interactions with the hydrogen atom at position 4 of the aniline ring. MD simulations can map the potential energy surface associated with these rotations to identify the most stable rotational conformers.
MD simulations are exceptionally well-suited for studying how a molecule interacts with its environment, such as solvent molecules or biological receptors. By placing the this compound molecule in a simulated box of solvent (e.g., water, ethanol, or a non-polar solvent like hexane), one can observe the specific interactions that govern solvation.
In Polar Solvents (e.g., Water): The polar amino and nitro groups would act as primary sites for hydrogen bonding with water molecules. The nitrogen of the amino group and the oxygens of the nitro group can act as hydrogen bond acceptors, while the amino hydrogens can act as donors. MD simulations can quantify these interactions by calculating radial distribution functions, which describe the probability of finding solvent molecules at a certain distance from specific atoms on the solute.
In Non-Polar Solvents (e.g., Hexane): In a non-polar environment, interactions would be dominated by weaker van der Waals forces. The bulky and non-polar piperidine ring and the aromatic system would interact favorably with the solvent.
These simulations can reveal how the solvent shell is structured around the molecule and how solvation influences its conformational preferences. Such studies are crucial for understanding solubility, reaction kinetics in different media, and potential interactions with other chemical species. d-nb.infomdpi.com
Application in Elucidating Reaction Pathways and Mechanisms
No published research is available that applies computational chemistry to elucidate the reaction pathways and mechanisms of this compound.
Theoretical Predictions of Reactivity and Selectivity
There are no available theoretical studies that predict the reactivity and selectivity of this compound.
Advanced Applications of 2 Nitro 5 Piperidinoaniline in Organic Synthesis and Materials Science
Incorporation into Complex Molecular Architectures
There is a lack of specific, published research detailing the incorporation of 2-Nitro-5-piperidinoaniline into complex molecular architectures. While the synthesis of various heterocyclic compounds often utilizes piperidine (B6355638) and nitroaniline derivatives, the direct application of this compound as a starting material for such complex structures is not well-documented. The potential for this compound to act as a scaffold is evident from its structure, but concrete examples of its use in the synthesis of natural products, pharmaceuticals, or other intricate organic molecules are not readily found in scientific databases.
Applications in Functional Material Design
The application of this compound in the design of functional materials is an area that appears to be underexplored. Structurally similar compounds, such as other nitroaniline derivatives, have been investigated for their use in the synthesis of azo dyes and other chromophores due to the influence of the nitro group on the electronic properties of the aromatic system. However, there are no specific studies detailing the synthesis or properties of functional materials derived directly from this compound. The potential for this compound to be used as a precursor for conductive polymers, nonlinear optical materials, or other functional materials remains theoretical in the absence of dedicated research.
Design of Novel Scaffolds with Tunable Reactivity
The concept of using this compound to design novel scaffolds with tunable reactivity is plausible but not substantiated by current research literature. The presence of multiple reactive sites—the aromatic ring, the primary amine, and the nitro group—suggests that its reactivity could be selectively controlled to generate a library of derivatives. For instance, the reduction of the nitro group to an amine would yield a diamino-piperidino-benzene derivative, significantly altering the electronic and reactive properties of the scaffold. This could be a valuable tool in combinatorial chemistry for the discovery of new bioactive molecules. Nevertheless, there are no specific reports of such applications for this compound.
Environmental Transformation and Degradation Pathways of Nitroaniline Compounds
Abiotic Degradation Mechanisms
Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For nitroaniline compounds, the primary abiotic degradation mechanisms include photolysis and chemical oxidation or reduction.
Photolysis, or photodegradation, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. Nitroaromatic compounds are known to be susceptible to phototransformation. While direct photolysis of 2-Nitro-5-piperidinoaniline has not been specifically documented, studies on other nitroanilines indicate that this is a plausible degradation pathway. The process typically involves the absorption of light energy by the molecule, leading to the excitation of electrons and subsequent chemical reactions.
For related compounds like p-nitroaniline, photolytic degradation in aqueous solutions has been observed to proceed through the formation of various intermediates. The primary photochemical reaction often involves the reduction of the nitro group to a nitroso group, followed by further transformations. Additionally, hydroxylation of the aromatic ring can occur, leading to the formation of aminophenols and other oxidized products. The piperidino-substituent in this compound may influence the photolytic rate and the nature of the transformation products.
It is important to note that the specific photolytic half-life and quantum yield for this compound are not available and would require experimental determination.
Chemical oxidation and reduction processes in the environment are often mediated by reactive species such as hydroxyl radicals (•OH), which are highly reactive and can initiate the degradation of many organic pollutants. These radicals are naturally formed in the atmosphere and in water bodies through photochemical reactions.
The degradation of aniline (B41778) and its derivatives by hydroxyl radicals is a well-studied process. The reaction is typically initiated by the addition of the hydroxyl radical to the aromatic ring or by hydrogen abstraction from the amino group. In the case of this compound, the presence of both an amino and a piperidino group, which are electron-donating, and a nitro group, which is electron-withdrawing, will influence the sites of radical attack. Electron-donating groups tend to activate the aromatic ring towards electrophilic attack by hydroxyl radicals. psi.ch
The proposed radical-induced degradation pathway for this compound would likely involve:
Hydroxyl radical attack: The •OH radical could add to the aromatic ring at various positions, leading to the formation of hydroxylated intermediates.
Oxidation of the amino and piperidino groups: The nitrogen atoms in the amino and piperidino groups could also be targets for radical attack, leading to the formation of N-centered radicals and subsequent oxidation products.
Reduction of the nitro group: In anoxic or reducing environments, the nitro group can be chemically reduced to nitroso, hydroxylamino, and ultimately amino groups.
The table below summarizes findings from studies on the degradation of p-nitroaniline, which can serve as a proxy for understanding the potential chemical oxidation of this compound.
| Degradation Process | Reactant | Key Intermediates/Products | Reference |
| Fenton Oxidation | p-Nitroaniline | Hydroxylated derivatives, organic acids, CO2, H2O | researchgate.net |
Biotic Degradation Processes (e.g., Enzyme-Mediated Transformations)
Biotic degradation, or biodegradation, involves the breakdown of organic compounds by microorganisms such as bacteria and fungi. This is a crucial process for the removal of many environmental pollutants. The ability of microorganisms to degrade nitroaromatic compounds has been extensively studied. nih.govcswab.org
The biodegradation of nitroanilines can proceed through several enzymatic pathways, primarily involving the reduction of the nitro group or the oxidation of the aromatic ring. nih.gov
Nitroreductases: A common initial step in the microbial degradation of nitroaromatic compounds is the reduction of the nitro group by enzymes called nitroreductases. nih.gov These enzymes can catalyze the stepwise reduction of the nitro group (-NO2) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH2) group. This process can occur under both aerobic and anaerobic conditions. The resulting diamino derivative of this compound would be more susceptible to further degradation.
Dioxygenases: Under aerobic conditions, bacteria can initiate the degradation of aromatic compounds by incorporating both atoms of molecular oxygen into the aromatic ring, a reaction catalyzed by dioxygenase enzymes. This leads to the formation of catechols or substituted catechols, which are then subject to ring cleavage and further metabolism, ultimately leading to intermediates of central metabolic pathways like the Krebs cycle. researchgate.net For this compound, a dioxygenase could potentially attack the aromatic ring, leading to the elimination of the nitro group as nitrite (B80452) and the formation of a piperidino-substituted catechol.
Monooxygenases: Some microorganisms utilize monooxygenases to hydroxylate the aromatic ring, which can also lead to the removal of the nitro group. plos.org
The biodegradability of this compound would depend on various factors, including the presence of suitable microbial populations, environmental conditions (e.g., pH, temperature, oxygen availability), and the potential toxicity of the compound to the microorganisms. Studies on other nitroanilines have shown that they can be utilized as a sole source of carbon, nitrogen, and energy by certain bacterial strains. nih.govnih.gov
The table below presents examples of microorganisms capable of degrading related aniline and nitroaromatic compounds.
| Microorganism | Degraded Compound | Key Enzymes/Pathways | Reference |
| Pseudomonas spp. | Aniline, Nitrobenzene (B124822) | Dioxygenases, Nitroreductases | nih.govresearchgate.net |
| Rhodococcus sp. | 2-Chloro-4-nitroaniline | Monooxygenase, Dioxygenase | plos.org |
| Delftia sp. | Aniline | Aniline dioxygenase, Catechol 2,3-dioxygenase | nih.gov |
Formation and Fate of Environmental Transformation Products
The degradation of this compound, whether through abiotic or biotic pathways, will result in the formation of various transformation products. The identity and fate of these products are critical for a complete environmental risk assessment, as they may be more or less toxic and persistent than the parent compound.
Based on the degradation pathways of analogous compounds, potential transformation products of this compound could include:
Reduced products: 2-Amino-5-piperidinoaniline, formed through the reduction of the nitro group. This compound may be more susceptible to oxidative degradation but could also pose its own toxicological concerns.
Hydroxylated products: Hydroxylated derivatives of this compound, formed through photolysis or radical-induced oxidation. These polar compounds are generally more water-soluble and may be more readily biodegraded.
Ring-cleavage products: If the aromatic ring is cleaved through microbial action, the resulting products would be aliphatic acids, which can be further metabolized by microorganisms to carbon dioxide and water. researchgate.net
The ultimate fate of these transformation products in the environment depends on their chemical properties and the prevailing environmental conditions. nih.gov Some may be completely mineralized, while others may persist or become incorporated into natural organic matter in soil and sediment. The potential for transformation products to leach into groundwater is also a key consideration. epa.gov Further research is necessary to identify and quantify the specific transformation products of this compound and to understand their environmental behavior and effects. researchgate.net
Concluding Remarks and Future Research Directions
Summary of Current Research Landscape for 2-Nitro-5-piperidinoaniline
The current body of scientific literature focusing exclusively on this compound is sparse. The compound is primarily cataloged in chemical supplier databases, which provide basic physicochemical properties. This limited focus indicates that its synthesis, reactivity, and potential applications have not been systematically investigated, presenting a significant gap in the knowledge base for substituted nitroanilines. The existing data is largely confined to fundamental molecular identifiers and a few physical constants.
Table 1: Known Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₅N₃O₂ | |
| Molecular Weight | 221.26 g/mol | |
| Melting Point | 102-104 °C | |
| InChI Key | AUNKEFOSUQUFCM-UHFFFAOYSA-N |
Unexplored Reactivity and Synthetic Opportunities
The molecular architecture of this compound offers several avenues for synthetic exploration. The presence of an aromatic amine, a nitro group, and a tertiary amine within the piperidine (B6355638) ring allows for a diverse range of chemical transformations that remain largely unexplored.
Functional Group Transformations: The nitro group is a versatile functional handle, readily reducible to an amino group, which would yield a diamine derivative. This product could serve as a monomer for polymerization or as a precursor for more complex heterocyclic systems. The primary aromatic amine is amenable to diazotization, opening pathways to a variety of substituted benzene (B151609) derivatives.
Modern Coupling Reactions: The synthesis of substituted anilines often employs advanced catalytic methods. Future work could explore palladium-catalyzed aromatic amination techniques to develop more efficient syntheses of this compound itself or its derivatives. benicewiczgroup.com
Novel Synthetic Routes: Efficient methods have been developed for synthesizing other N-substituted anilines through catalyst- and additive-free approaches, such as imine condensation–isoaromatization. beilstein-journals.org Investigating similar innovative strategies could provide novel and more sustainable routes to this class of compounds.
Advanced Characterization Techniques for Enhanced Understanding
A thorough characterization of this compound is a prerequisite for any future application. While basic properties are known, a deeper understanding requires the application of advanced analytical techniques that have been successfully applied to related substituted anilines and nitroaromatics.
Spectroscopic and Thermal Analysis: Comprehensive characterization using Fourier-transform infrared (FT-IR) and UV-visible spectroscopy would provide insight into the compound's electronic structure and bonding. doi.orgrsc.org Thermal analysis techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) would establish its thermal stability and phase behavior. doi.org
Crystallographic and Intermolecular Interaction Studies: Single-crystal X-ray diffraction would elucidate the precise three-dimensional structure and packing in the solid state. This experimental data, when combined with analyses like Hirshfeld surfaces, can reveal the nature and relative importance of intermolecular forces, such as hydrogen bonding and π-stacking, which govern the crystal packing. researchgate.net The 2-nitroaniline (B44862) framework is known to feature an intramolecular hydrogen bond between the amino and nitro groups, creating a stable six-membered ring that influences its electronic properties and interactions. researchgate.net
Computational Methodologies for Predictive Modeling
Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, offering a valuable complement to experimental work.
Density Functional Theory (DFT): DFT calculations can be employed to understand the electronic structure, spectroscopic properties, and chemical reactivity of this compound. nih.gov Such studies have been used on related nitroaniline derivatives to analyze π-electron distribution, aromaticity, and the strength of intra- and intermolecular interactions. researchgate.net This approach can predict reaction pathways and help in the design of new synthetic strategies.
Molecular Dynamics (MD) Simulations: MD simulations can predict the dynamic behavior of the molecule and its interactions with other molecules or materials. nih.gov This is particularly relevant for exploring its potential in drug design or materials science, where understanding binding affinities and conformational changes is crucial. nih.govnih.gov
Emerging Applications in Interdisciplinary Fields
The structural features of this compound suggest its potential utility across several scientific disciplines.
Medicinal Chemistry: Piperidine-containing compounds are among the most common heterocycles found in FDA-approved drugs. nih.gov The piperidine moiety is a valuable building block in drug design. nih.govmdpi.com Therefore, this compound could serve as a key intermediate or scaffold for the synthesis of novel therapeutic agents.
Materials Science: Substituted anilines are precursors to conducting polymers like polyaniline. doi.org The unique substitution pattern of this compound could be exploited to synthesize novel polymers with tailored electronic and physical properties. doi.orgrsc.org Furthermore, many nitroaniline derivatives are used in the production of dyes and pigments, suggesting a potential application in this area. nih.gov
Sensor Technology: The electron-rich aniline (B41778) ring and the polar nitro group could make the molecule sensitive to its chemical environment. This raises the possibility of its use in the development of thin-film chemical sensors for detecting various analytes, an application that has been demonstrated for other novel polyaniline derivatives. rsc.org
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-amino-4-chloro-1-nitrobenzene |
| 2-benzyl N-substituted anilines |
| 2-Methoxy-5-nitroaniline |
| 2-nitro-5-(phenylthio)-anilines |
| 5-Nitro-2-furaldehyde |
| Aniline |
| Piperidine |
| Polyaniline |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 2-Nitro-5-piperidinoaniline, and what intermediates are critical?
- Methodological Answer : The synthesis typically involves nitration of a substituted aniline precursor followed by amination with piperidine. For example:
Nitration : Introduce the nitro group at the 2-position of 5-piperidinoaniline under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration) .
Amination : React 2-nitroaniline derivatives with piperidine via nucleophilic substitution, often using polar aprotic solvents (e.g., DMF) and catalytic bases (e.g., K₂CO₃) to enhance reactivity .
Key intermediates include 5-piperidinoaniline and 2-nitro-5-chloroaniline (if halogenation is used as a precursor step).
Q. How can researchers verify the purity of this compound post-synthesis?
- Methodological Answer :
- Chromatography : Use HPLC with a C18 column and UV detection (λ ≈ 254 nm) to assess purity. Mobile phases often involve acetonitrile/water gradients .
- Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–8.2 ppm, piperidine CH₂ signals at δ 1.5–3.0 ppm) and FT-IR (N-H stretch ~3350 cm⁻¹, nitro group ~1520 cm⁻¹) .
Q. What are the key physicochemical properties (e.g., solubility, melting point) of this compound?
- Methodological Answer :
- Solubility : Sparingly soluble in water; highly soluble in DMSO or DMF. Solubility can be quantified via saturation shake-flask experiments at 25°C .
- Melting Point : Expected range 180–190°C (dec.) based on analogous nitroaniline derivatives (e.g., 5-nitroanthranilic acid, mp 270°C) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields during the amination step?
- Methodological Answer :
- Catalyst Screening : Test palladium or copper catalysts (e.g., CuI) to accelerate coupling reactions .
- Solvent Effects : Compare yields in DMF vs. THF; DMF often improves solubility of aromatic amines .
- Stoichiometry : Adjust the piperidine-to-substrate ratio (e.g., 1.5:1) to drive the reaction to completion .
Q. What strategies resolve discrepancies in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Assay Standardization : Replicate experiments under controlled conditions (pH, temperature) to isolate variables .
- Data Triangulation : Cross-validate results using multiple assays (e.g., enzyme inhibition + cytotoxicity screening) .
- Electronic Effects Analysis : Use computational tools (e.g., DFT) to model how the nitro and piperidino groups influence binding affinity .
Q. How can researchers address conflicting solubility data in different solvent systems?
- Methodological Answer :
- Controlled Experiments : Measure solubility in degassed solvents to exclude oxygen interference .
- Hansen Solubility Parameters : Calculate HSP values to predict compatibility with solvents like acetone or ethyl acetate .
Q. What analytical approaches are recommended for detecting byproducts in scaled-up syntheses?
- Methodological Answer :
- LC-MS : Identify low-abundance byproducts (e.g., di-nitrated analogs) via high-resolution mass spectrometry .
- TLC Monitoring : Track reaction progress using silica plates eluted with hexane/ethyl acetate (3:1) to detect early-stage impurities .
Methodological Considerations for Data Interpretation
Q. How should researchers statistically validate reproducibility in synthetic yields?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading) and perform ANOVA to identify significant factors .
- Error Reporting : Calculate standard deviations across ≥3 independent trials and report confidence intervals (e.g., 95% CI) .
Q. What protocols ensure safe handling of this compound during toxicity studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
